N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide is a synthetic compound notable for its potential therapeutic applications, particularly in the field of cancer research. This compound features a complex structure that integrates an indole moiety, a cyclopentanecarbonyl group, and a propionamide group, which collectively confer unique chemical properties and biological activities. The compound is classified under amides, specifically as an indole-derived propionamide, and has garnered attention for its role as a small molecule inhibitor targeting lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers and other diseases .
The synthesis of N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide typically involves the following steps:
In industrial settings, similar synthetic routes are scaled up using automated systems to ensure consistent quality and yield. Additional purification steps, such as recrystallization, may be employed to enhance purity levels .
N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide has a molecular formula of with a molecular weight of approximately 246.32 g/mol. The structure can be represented by the following features:
The structural representation can be visualized through its canonical SMILES notation: CC(=O)N1C2=C(C=C1)C(=CN2)C(=O)C3CCCCC3
, indicating the arrangement of atoms within the molecule .
N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide can undergo several chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Amines or thiols | Presence of a base |
The major products formed from these reactions include substituted indole derivatives, alcohols, and carboxylic acids .
The primary target of N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide is lysine-specific demethylase 1 (LSD1). The mechanism involves:
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents due to its functional groups.
Studies indicate that N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide has favorable lipophilicity which enhances its ability to penetrate cellular membranes, making it an effective candidate for drug development .
N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide has several scientific uses, including:
Furthermore, ongoing research continues to explore its efficacy and safety profiles in clinical settings .
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7